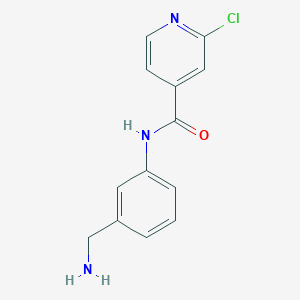
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide is an organic compound with the molecular formula C13H12ClN3O It is a derivative of pyridine and phenylamine, characterized by the presence of an aminomethyl group attached to the phenyl ring and a chloropyridine carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminomethyl Phenyl Intermediate: The starting material, 3-nitrobenzyl chloride, undergoes a reduction reaction to form 3-aminomethylbenzyl chloride.
Coupling with Chloropyridine Carboxylic Acid: The intermediate is then coupled with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzymatic reactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the chloropyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- N-[3-(aminomethyl)phenyl]-N,N-dimethylamine
- N-[3-(aminomethyl)-4-fluorophenyl]-5-(4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
Comparison: N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide is unique due to the presence of both the aminomethyl phenyl and chloropyridine carboxamide groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloropyridine moiety enhances its potential for nucleophilic substitution reactions, while the aminomethyl group provides opportunities for hydrogen bonding and interaction with biological targets.
特性
分子式 |
C13H12ClN3O |
|---|---|
分子量 |
261.70 g/mol |
IUPAC名 |
N-[3-(aminomethyl)phenyl]-2-chloropyridine-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3O/c14-12-7-10(4-5-16-12)13(18)17-11-3-1-2-9(6-11)8-15/h1-7H,8,15H2,(H,17,18) |
InChIキー |
GEKLWZIMODLODJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NC=C2)Cl)CN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














